molecular formula C9H12ClNO B1650831 4-(Tert-butoxy)-2-chloropyridine CAS No. 1209458-59-2

4-(Tert-butoxy)-2-chloropyridine

Cat. No.: B1650831
CAS No.: 1209458-59-2
M. Wt: 185.65
InChI Key: FHFRAORDFDWYFY-UHFFFAOYSA-N
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Description

4-(Tert-butoxy)-2-chloropyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a tert-butoxy group at the fourth position and a chlorine atom at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Tert-butoxy)-2-chloropyridine typically involves the reaction of 2-chloropyridine with tert-butyl alcohol in the presence of a suitable catalyst. One common method is the use of a strong acid, such as sulfuric acid, to facilitate the formation of the tert-butoxy group. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-butoxy)-2-chloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation Reactions: The tert-butoxy group can be oxidized to form tert-butyl esters or other oxidized products.

    Reduction Reactions: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions include various substituted pyridines, tert-butyl esters, and piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Tert-butoxy)-2-chloropyridine has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Material Science: The compound is utilized in the preparation of functional materials with specific properties, such as polymers and coatings.

    Biological Studies: It is employed in the study of enzyme inhibitors and other biologically active molecules

Mechanism of Action

The mechanism of action of 4-(Tert-butoxy)-2-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with its target, leading to the desired biological effect. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Tert-butoxy)-2-fluoropyridine
  • 4-(Tert-butoxy)-2-bromopyridine
  • 4-(Tert-butoxy)-2-iodopyridine

Uniqueness

4-(Tert-butoxy)-2-chloropyridine is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its fluorine, bromine, and iodine analogs. The chlorine atom’s moderate electronegativity and size make it a versatile intermediate for further functionalization, whereas the other halogens may lead to different reactivity patterns and steric effects .

Properties

IUPAC Name

2-chloro-4-[(2-methylpropan-2-yl)oxy]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNO/c1-9(2,3)12-7-4-5-11-8(10)6-7/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFRAORDFDWYFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280319
Record name 2-Chloro-4-(1,1-dimethylethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209458-59-2
Record name 2-Chloro-4-(1,1-dimethylethoxy)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1209458-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(1,1-dimethylethoxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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